Ethyl thiazol-2-ylglycinate
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Overview
Description
Ethyl thiazol-2-ylglycinate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thiazol-2-ylglycinate typically involves the reaction of thiazole derivatives with glycine esters. One common method is the cyclization of enaminones, cyanamide, and elemental sulfur to produce 2-amino-5-acylthiazoles . Another approach involves the use of green chemistry techniques, such as microwave irradiation and ionic liquids, to synthesize thiazole derivatives in an environmentally friendly manner .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that prioritize efficiency and cost-effectiveness. Green synthetic strategies, including the use of green solvents and catalysts, are increasingly being adopted to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl thiazol-2-ylglycinate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl thiazol-2-ylglycinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl thiazol-2-ylglycinate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl thiazol-2-ylglycinate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
This compound is unique due to its specific structural features and the presence of the glycine ester moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl 2-(1,3-thiazol-2-ylamino)acetate |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-6(10)5-9-7-8-3-4-12-7/h3-4H,2,5H2,1H3,(H,8,9) |
InChI Key |
YTGYUERWXQQHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC=CS1 |
Origin of Product |
United States |
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